2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one
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Overview
Description
2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one is a complex organic compound that belongs to the class of chromenes and benzofurans. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science. The unique structure of this compound, which includes both chromene and benzofuran moieties, makes it an interesting subject for research and application in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the chromene and benzofuran rings. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-chromenes: These compounds share the chromene moiety and exhibit similar biological activities.
Benzofurans: These compounds share the benzofuran moiety and are also known for their diverse biological activities.
Uniqueness
What sets 2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one apart is its combination of both chromene and benzofuran structures, which may confer unique properties and activities not observed in compounds containing only one of these moieties .
Properties
Molecular Formula |
C25H18O4 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-phenylmethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C25H18O4/c26-25-21-11-10-20(27-15-17-6-2-1-3-7-17)14-23(21)29-24(25)13-18-12-19-8-4-5-9-22(19)28-16-18/h1-14H,15-16H2/b24-13- |
InChI Key |
LZNRPCZCGZQZHD-CFRMEGHHSA-N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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